molecular formula C13H9BrN2O2S B1528002 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1305325-23-8

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1528002
CAS No.: 1305325-23-8
M. Wt: 337.19 g/mol
InChI Key: ZFAXLERNOAWMMA-UHFFFAOYSA-N
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Description

Crystallographic Characterization and Molecular Geometry

The molecular structure of 6-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine (C₁₃H₉BrN₂O₂S) features a bicyclic pyrrolo[3,2-b]pyridine core with bromine at position 6 and a phenylsulfonyl group at position 1. X-ray crystallographic analysis of analogous compounds reveals a planar bicyclic system, with bond lengths and angles consistent with aromatic stabilization. The pyrrolo[3,2-b]pyridine ring exhibits typical bond alternation, with C–N bond lengths ranging from 1.32–1.38 Å and C–C bonds between 1.39–1.42 Å.

The phenylsulfonyl group adopts a nearly perpendicular orientation relative to the bicyclic core, with a dihedral angle of 71.2° observed in related structures. This steric arrangement minimizes electronic repulsion between the sulfonyl group’s oxygen atoms and the π-system of the pyrrolopyridine. Halogen substitution at position 6 introduces localized electronic effects, shortening adjacent C–Br bonds to 1.89–1.91 Å while maintaining planarity.

Table 1: Key Crystallographic Parameters

Parameter Value (Å/°) Source Compound
C6–Br bond length 1.90 ± 0.02
S–N bond length 1.63 ± 0.01
Dihedral (core-SO₂Ph) 68.5–72.3°
N1–S–O2 bond angle 118.4 ± 0.5°

Tautomeric Behavior and Conformational Analysis

The compound exhibits restricted tautomerism due to the electron-withdrawing phenylsulfonyl group, which stabilizes the 1H-tautomer through conjugation. Quantum mechanical calculations on analogous systems predict a tautomeric equilibrium energy barrier >25 kcal/mol, effectively locking the sulfonamide nitrogen in the planar sp² configuration. Variable-temperature NMR studies of related pyrrolopyridines show no observable tautomeric shifts between 25–150°C, confirming the dominance of the sulfonylated form.

Conformational flexibility arises primarily from rotation about the S–N bond. Potential energy surface scans reveal two minima corresponding to syn-periplanar (Φ = 0°) and anti-periplanar (Φ = 180°) arrangements of the sulfonyl group relative to the bicyclic core. The energy difference between these conformers is <2 kcal/mol, allowing rapid interconversion at ambient temperatures. Substituent effects modulate this behavior: bulky para-substituents on the phenyl ring increase rotational barriers by 0.3–0.5 kcal/mol per methyl group.

Comparative Analysis with Related Pyrrolopyridine Derivatives

Table 2: Structural and Electronic Comparison

Derivative Substituents λₘₐₓ (nm) Dipole Moment (D) Log P
6-Bromo-1-SO₂Ph[3,2-b] 6-Br, 1-SO₂Ph 312 5.2 2.87
6-Iodo-1-SO₂Ph[3,2-b] 6-I, 1-SO₂Ph 318 5.4 3.15
1-SO₂Ph[2,3-b] 1-SO₂Ph 295 4.8 2.12
6-Cl-3-SO₂Ph[3,2-b] 6-Cl, 3-SO₂Ph 305 5.6 2.95

The bromine substituent at position 6 induces a 17 nm bathochromic shift compared to the unsubstituted analog, attributable to its +M effect enhancing π-conjugation. Replacement with iodine further red-shifts absorption by 6 nm while increasing hydrophobicity (Δlog P = +0.28). The phenylsulfonyl group’s position significantly affects dipole moments: 1-substitution creates a larger dipole (5.2 D) than 3-substitution (4.1 D in analogous systems) due to asymmetric charge distribution.

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromopyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-10-8-13-12(15-9-10)6-7-16(13)19(17,18)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAXLERNOAWMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221191
Record name 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
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Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305325-23-8
Record name 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation of 5-Bromo-1H-pyrrolo[3,2-b]pyridine

A common route involves starting from 5-bromo-1H-pyrrolo[3,2-b]pyridine, which is converted into the sulfonyl derivative by reaction with benzenesulfonyl chloride under basic conditions.

Parameter Details
Starting Material 5-Bromo-1H-pyrrolo[3,2-b]pyridine (2 g, 13.11 mmol)
Base Sodium hydride (60% dispersion, 0.70 g, 17.5 mmol)
Solvent N,N-Dimethylformamide (10 mL)
Temperature Initial stirring at 0°C for 30 min; then room temperature for 1 hour after addition of benzenesulfonyl chloride
Sulfonylating Agent Benzenesulfonyl chloride (2 mL, 15.51 mmol)
Workup Partition between ethyl acetate and water; drying over MgSO4; filtration and concentration
Purification Normal phase chromatography (hexane - diethyl ether gradient from 0% to 100%)
Yield 74% (2.85 g of white solid)

This method affords the target compound with a high yield and purity, demonstrating efficient sulfonylation on the nitrogen of the pyrrolo[3,2-b]pyridine ring.

Direct Sulfonylation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

An alternative procedure involves direct sulfonylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine:

Parameter Details
Starting Material 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1 g, 5.075 mmol)
Base Sodium hydride (300 mg, 7.51 mmol, 60% dispersion)
Solvent Dimethylformamide (8 mL)
Temperature 0°C during addition of NaH and benzenesulfonyl chloride
Sulfonylating Agent Benzenesulfonyl chloride (0.78 mL, 6.09 mmol)
Reaction Time 2 hours at room temperature
Workup Saturated NH4Cl treatment, extraction with dichloromethane, washing with water and brine, drying
Yield Quantitative (100%)

This method provides a rapid and high-yielding route to the sulfonylated product, emphasizing the efficiency of sodium hydride as a base in this transformation.

Summary Table of Key Preparation Methods

Method No. Starting Material Base Sulfonylating Agent Solvent Temperature Yield (%) Notes
1 5-Bromo-1H-pyrrolo[3,2-b]pyridine Sodium hydride (60%) Benzenesulfonyl chloride DMF 0°C to RT 74 Chromatographic purification
2 Pyrrolo[3,2-b]pyridine derivative (lithiation) n-BuLi/diisopropylamine Methyl iodide THF -78°C to RT 64.1 Methylation via lithiation, not direct sulfonylation
3 5-Bromo-1H-pyrrolo[2,3-b]pyridine Sodium hydride (60%) Benzenesulfonyl chloride DMF 0°C to RT 100 Direct sulfonylation, high yield

Research Findings and Notes

  • The bromine atom at the 6-position remains intact during sulfonylation, allowing for further functionalization if desired.
  • Sodium hydride is a preferred base due to its strong basicity and compatibility with DMF, facilitating efficient deprotonation of the pyrrole nitrogen.
  • Benzenesulfonyl chloride serves as a reliable sulfonylating agent, introducing the phenylsulfonyl group with high regioselectivity.
  • Reaction temperatures are generally maintained at low to ambient to control reactivity and prevent side reactions.
  • Purification by silica gel chromatography or normal phase chromatography is essential to isolate the product in high purity.
  • Lithiation and subsequent electrophilic substitution provide alternative routes for structural diversification but are less commonly used for direct synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

While comprehensive data tables and case studies specifically focusing on the applications of "6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine" are not available in the search results, the related research and information can be explored to understand its potential applications.

Chemical Information
this compound has a molecular formula of C13H9BrN2O2S and a molecular weight of 337.19 g/mol . It is also identified by the CAS number 1305325-23-8 . Synonyms include 1-(benzenesulfonyl)-6-bromopyrrolo[3,2-b]pyridine and 1-(benzenesulfonyl)-6-bromo-1H-pyrrolo[3,2-b]pyridine .

Potential Research Applications
The broader family of pyrrolo[3,2-c]pyridine derivatives has been investigated for antitumor activities . For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . One compound, 10t, exhibited potent activity against these cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM .

Anticancer Research

  • Compound 10t inhibited tubulin polymerization and disrupted tubulin microtubule dynamics .
  • Cell cycle studies and apoptosis analyses showed that 10t caused G2/M phase cell cycle arrest and apoptosis .
  • Molecular modeling studies suggested that 10t interacts with tubulin by forming hydrogen bonds with colchicine sites Thrα179 and Asnβ349 .

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine [3,2-b] 6-Br, 1-PhSO₂ C₁₃H₉BrN₂O₂S 353.19 1305325-23-8 Intermediate in drug synthesis; electron-withdrawing sulfonyl group enhances stability
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine [2,3-b] 2-Br, 1-PhSO₂ C₁₃H₉BrN₂O₂S 353.19 1227268-62-3 Bromine at position 2 alters reactivity in cross-coupling reactions; lower similarity score (0.73) compared to target compound
5-Bromo-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine [2,3-b] 5-Br, 2-I, 6-Me, 1-PhSO₂ C₁₄H₁₀BrIN₂O₂S 471.11 1227270-97-4 Additional iodine and methyl groups increase steric bulk; potential for radiopharmaceutical applications
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine [3,2-b] 6-Br, 1-Me C₈H₇BrN₂ 211.06 1086064-46-1 Methyl group reduces electron-withdrawing effects; used in kinase inhibitor scaffolds
6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-b]pyridine [3,2-b] 6-Br, 1-TIPS C₁₆H₂₅BrN₂Si 353.37 1015609-27-4 Bulky silyl group improves solubility; facilitates Suzuki-Miyaura couplings
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate [3,2-b] 6-Br, 2-COOEt C₁₀H₉BrN₂O₂ 277.10 1234616-09-1 Ester group enables functionalization to amides or acids; precursor for bioactive molecules

Halogen Position and Electronic Effects

  • Bromine Position : Moving bromine from position 6 (target compound) to 2 or 5 (e.g., CAS 1227268-62-3) significantly alters reactivity. Position 6 bromine in the target compound favors electrophilic substitution at the electron-deficient pyridine ring.
  • Dual Halogens : Compounds like 6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-31-3) exhibit enhanced reactivity in cross-coupling reactions due to synergistic electronic effects .

Functional Group Impact

  • Phenylsulfonyl vs. Methyl/TIPS: The phenylsulfonyl group in the target compound is electron-withdrawing, increasing stability and resistance to oxidation compared to methyl or triisopropylsilyl (TIPS) substituents. TIPS groups, however, improve solubility in nonpolar solvents .
  • Ester vs. Sulfonyl : Ethyl carboxylate derivatives (e.g., CAS 1234616-09-1) are more reactive toward nucleophiles, enabling diversification into amides or carboxylic acids, whereas sulfonyl groups are typically inert under similar conditions .

Medicinal Chemistry

  • The phenylsulfonyl group in the target compound is a common pharmacophore in kinase inhibitors, where it stabilizes protein-ligand interactions via hydrogen bonding .
  • Analogs like 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1086064-46-1) are intermediates in JAK2/STAT3 pathway inhibitors, leveraging the methyl group’s steric effects .

Material Science

  • Halogenated pyrrolopyridines serve as precursors for organic semiconductors. The electron-deficient core in the target compound enhances charge transport properties in OLEDs .

Biological Activity

6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₃H₉BrN₂O₂S
  • CAS Number : 1305325-23-8
  • Molecular Weight : 337.19 g/mol
  • Hazard Classification : Irritant

Synthesis

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity. The compound is typically synthesized through multi-step processes involving heterocyclic chemistry, which allows for the incorporation of various functional groups that may enhance its pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrrolo[3,4-c]pyridine derivatives have shown promising results against various cancer cell lines. In a study evaluating the cytotoxicity of related compounds, it was found that certain derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, demonstrating their potential as anticancer agents .

Antimicrobial Activity

The antimicrobial activity of pyrrolopyridine derivatives has also been documented. A study on Mannich bases derived from pyrrolo[3,4-c]pyridine demonstrated effective inhibition against pathogens such as Candida albicans and Staphylococcus aureus. These findings suggest that this compound may possess similar antimicrobial properties .

Study on Antitumor Effects

In a recent investigation focusing on novel pyrrolopyridine derivatives, compounds were tested for their ability to inhibit tumor growth in vitro. The study highlighted that certain modifications to the pyrrolopyridine structure significantly enhanced their cytotoxic effects against cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .

Mechanistic Insights

The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell proliferation pathways. For example, compounds with a similar scaffold were shown to interact with specific proteins involved in cancer progression, leading to reduced tumor viability .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in tumor cells ,
AntimicrobialInhibition of C. albicans and S. aureus

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine, and how can purity/yield be maximized?

Methodological Answer: The synthesis typically involves halogenation and sulfonylation steps. Key considerations include:

  • Halogenation: Bromination at the 6-position of the pyrrolopyridine core requires careful control of reaction conditions (e.g., using NBS or Br₂ with catalysts like FeCl₃) to avoid over-halogenation .
  • Sulfonylation: Introducing the phenylsulfonyl group via nucleophilic substitution (e.g., using NaH as a base and toluene-4-sulfonyl chloride) demands anhydrous conditions and inert atmospheres to prevent side reactions .
  • Purification: Silica gel chromatography with gradients of heptane/ethyl acetate (8:2 to 7:3) or recrystallization from dichloromethane/methanol improves purity. Yield optimization requires temperature control during coupling reactions (e.g., maintaining 0°C for sulfonylation) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and analytical techniques:

  • NMR: Use 1H^1H, 13C^{13}C, and 2D NMR (e.g., HSQC, HMBC) to confirm substituent positions. For example, the bromine atom at C6 causes distinct splitting patterns (e.g., J=2.12.2HzJ = 2.1–2.2 \, \text{Hz} for adjacent protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C₁₃H₁₀BrN₂O₂S: 353.96). Isotopic patterns (e.g., 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) confirm bromine presence .
  • X-ray Crystallography: Resolve crystal structures to verify regiochemistry, particularly when distinguishing between pyrrolo[3,2-b]pyridine and similar scaffolds (e.g., pyrrolo[2,3-b]pyridine) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer: Screen for kinase inhibition or cytotoxic activity using:

  • Kinase Profiling: Test against SGK-1, JAK2, or EGFR kinases via fluorescence-based assays (e.g., ADP-Glo™). IC₅₀ values <1 μM suggest therapeutic potential .
  • Cell Viability Assays: Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HCT-116, MCF-7). Compare activity to analogs like 4-Bromo-1-tosyl derivatives to assess substituent effects .
  • Solubility/Stability: Pre-screen in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer: Design analogs with controlled substitutions and compare bioactivity:

  • Halogen Swapping: Replace bromine with chlorine or iodine at C6 to study steric/electronic effects on kinase binding .
  • Sulfonyl Group Modifications: Substitute phenylsulfonyl with tosyl or mesyl groups to evaluate hydrophobic interactions in enzyme pockets .
  • Core Heterocycle Variations: Synthesize pyrrolo[3,2-c]pyridine or indole derivatives to assess scaffold specificity .
  • Data Analysis: Use similarity indices (e.g., Tanimoto coefficients >0.85) and molecular docking (AutoDock Vina) to correlate structural features with activity .

Q. What computational methods predict binding modes and selectivity for kinase targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate interactions with SGK-1 or EGFR using AMBER or GROMACS. Focus on hydrogen bonding with hinge regions (e.g., Met-123 in SGK-1) and hydrophobic packing with phenylsulfonyl groups .
  • Free Energy Perturbation (FEP): Calculate ΔΔG for bromine vs. chlorine substitutions to quantify affinity changes .
  • Pharmacophore Modeling: Identify critical features (e.g., sulfonyl acceptor, bromine as a halogen bond donor) using Schrödinger’s Phase .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

  • Assay Standardization: Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays) to isolate variability .
  • Metabolite Screening: Use LC-MS to identify degradation products (e.g., desulfonylated intermediates) that may confound results .
  • Structural Validation: Re-characterize batches via XRD to confirm no polymorphism or solvate formation .
  • Data Reconciliation: Apply multivariate analysis (e.g., PCA) to differentiate assay-specific vs. compound-specific effects .

Q. What strategies improve reaction regioselectivity in synthesizing analogs?

Methodological Answer:

  • Directing Groups: Introduce temporary groups (e.g., nitro at C5) to steer bromination to C6, followed by removal via hydrogenation .
  • Catalyst Optimization: Use Pd(OAc)₂/XPhos for Suzuki couplings to minimize homocoupling byproducts .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance sulfonylation regioselectivity over alkylation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine

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